4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine
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Overview
Description
4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or industrial effects .
Comparison with Similar Compounds
Similar Compounds
2-(2,6-dioxopiperidin-3-yl)-5-(piperidin-4-yl)isoindole-1,3-dione: This compound also features an isoindoline moiety and is used in similar applications.
Methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoate: Another compound with an isoindoline structure, used in medicinal chemistry.
Properties
Molecular Formula |
C14H17N3S |
---|---|
Molecular Weight |
259.37 g/mol |
IUPAC Name |
4-(2,3-dihydro-1H-isoindol-5-yl)-N-propan-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H17N3S/c1-9(2)16-14-17-13(8-18-14)10-3-4-11-6-15-7-12(11)5-10/h3-5,8-9,15H,6-7H2,1-2H3,(H,16,17) |
InChI Key |
XHRNUQQYWBCOEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=CS1)C2=CC3=C(CNC3)C=C2 |
Origin of Product |
United States |
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